Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 327092-77-3
VCID: VC5229167
InChI: InChI=1S/C17H12FNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3
SMILES: COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F
Molecular Formula: C17H12FNO2
Molecular Weight: 281.286

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate

CAS No.: 327092-77-3

Cat. No.: VC5229167

Molecular Formula: C17H12FNO2

Molecular Weight: 281.286

* For research use only. Not for human or veterinary use.

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate - 327092-77-3

Specification

CAS No. 327092-77-3
Molecular Formula C17H12FNO2
Molecular Weight 281.286
IUPAC Name methyl 2-(4-fluorophenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C17H12FNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3
Standard InChI Key JLPCIFSCLMVANF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a planar quinoline ring system with a fluorinated aromatic substituent. The quinoline core consists of a benzene ring fused to a pyridine ring, while the 4-fluorophenyl group introduces steric and electronic effects that modulate solubility and target binding. The methyl ester at the 4-position enhances stability and facilitates further derivatization via hydrolysis or transesterification .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H12FNO2\text{C}_{17}\text{H}_{12}\text{FNO}_2
Molecular Weight281.286 g/mol
CAS Registry Number327092-77-3
IUPAC NameMethyl 2-(4-fluorophenyl)quinoline-4-carboxylate
Lipophilicity (LogP)Estimated 3.2 (calculated via ChemAxon)

The fluorine atom’s electronegativity increases the compound’s lipophilicity, promoting membrane permeability—a critical factor for bioavailability .

Synthesis and Industrial Scalability

Pfitzinger Reaction and Suzuki Coupling

ParameterCyclization StepReduction Step
CatalystMgCl₂KBH₄/MgCl₂
SolventTolueneTHF/Toluene
Temperature105°C105°C
Yield85%94%

This method eliminates intermediate purification, reducing production costs and time .

Biological Activities and Mechanistic Insights

Antimalarial Activity

Quinoline derivatives inhibit Plasmodium falciparum growth by targeting translation elongation factor 2 (EF2). Molecular dynamics (MD) simulations reveal that the 4-fluorophenyl group stabilizes the compound within EF2’s active site through:

  • π-π stacking with Phe311 (62% simulation time)

  • Water-mediated hydrogen bonds with Glu304 (45% simulation time) .

QuantityPrice (USD)Purity
1 g648.8195%
2.5 g852.2195%
5 g1,005.4395%

Future Directions and Challenges

While Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate shows therapeutic promise, its pharmacokinetic profile requires optimization. Proposed strategies include:

  • Replacing the methyl ester with a prodrug moiety to enhance oral bioavailability.

  • Investigating halogen bonding interactions to improve target selectivity .

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